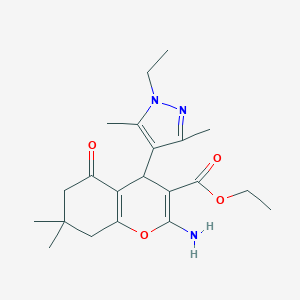![molecular formula C20H20N4O2 B280277 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B280277.png)
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EBP, and it has been the subject of numerous studies aimed at understanding its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
EBP works by binding to the L-type calcium channel in a voltage-dependent manner, thereby inhibiting the influx of calcium ions into cells. This inhibition of calcium channels has been shown to have a number of downstream effects, including the inhibition of protein kinase C and the activation of nitric oxide synthase.
Biochemical and Physiological Effects:
EBP has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of calcium channels, EBP has been shown to increase the production of nitric oxide, which plays a critical role in vascular function and immune response. EBP has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in a variety of cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EBP as a research tool is its specificity for calcium channels. This specificity allows researchers to selectively inhibit calcium channels without affecting other ion channels or cellular processes. However, one limitation of EBP is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research involving EBP. One area of research involves the development of more potent and selective inhibitors of calcium channels based on the structure of EBP. Another area of research involves the use of EBP as a tool for studying the role of calcium channels in disease states, such as hypertension and diabetes. Additionally, there is potential for the development of EBP-based therapies for the treatment of cancer and other diseases. Overall, the potential applications of EBP in scientific research are vast, and further investigation is needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
The synthesis of EBP involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then reacted with maleic anhydride to form the final product, EBP. The synthesis of EBP is a relatively straightforward process that can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
EBP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of EBP as a tool for studying the role of calcium channels in cellular signaling. EBP has been shown to be a potent inhibitor of calcium channels, which play a critical role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Eigenschaften
Molekularformel |
C20H20N4O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-[(1-ethylbenzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N4O2/c1-3-23-17-11-7-5-9-14(17)21-20(23)22-15-12-18(25)24(19(15)26)16-10-6-4-8-13(16)2/h4-11,15H,3,12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
ZNGJWWZZUGCJSI-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)

![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)


![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
